N-pentanoylcysteine

Description

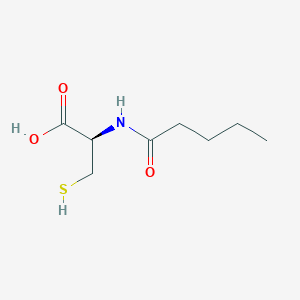

N-Pentanoylcysteine is a synthetic cysteine derivative where a pentanoyl group (a five-carbon acyl chain) is attached to the amino group of cysteine. This modification alters its physicochemical properties, such as solubility and bioavailability, compared to unmodified cysteine or other acylated derivatives like N-acetylcysteine (NAC).

Properties

CAS No. |

125559-75-3 |

|---|---|

Molecular Formula |

C8H15NO3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(2R)-2-(pentanoylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C8H15NO3S/c1-2-3-4-7(10)9-6(5-13)8(11)12/h6,13H,2-5H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

InChI Key |

ZUMRUBKOLDJEJN-LURJTMIESA-N |

Isomeric SMILES |

CCCCC(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CCCCC(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between N-pentanoylcysteine and its analogs lies in the length of the acyl chain attached to cysteine’s amino group:

Key Insights :

- Lipophilicity: The pentanoyl group in this compound likely increases its membrane permeability compared to NAC, which has a shorter acetyl group. However, this may reduce aqueous solubility, impacting bioavailability .

Pharmacological and Clinical Comparisons

N-Acetylcysteine (NAC)

- Efficacy : NAC reduces oxidative stress in cardiac surgery patients (meta-analysis of 16 studies) and mimics glutathione in ROS neutralization .

- Physicochemical Data : Melting point = 109.2°C; enthalpy change (ΔH) = 153.4 J·g⁻¹ .

- Therapeutic Uses: Treatment of acetaminophen overdose, chronic respiratory diseases, and psychiatric disorders .

Glutathione

- Role : Primary intracellular antioxidant; NAC replenishes glutathione stores but is less potent in direct ROS scavenging .

S-Methylcysteine Derivatives

- Examples : N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (72679-47-1) and related intermediates .

- Function : These compounds are studied for detoxification pathways but lack the broad therapeutic profile of NAC .

Recommendations :

Conduct comparative studies on this compound’s ROS scavenging efficiency.

Explore its bioavailability and toxicity profiles relative to NAC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.